2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid
Description
2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a naphthalen-2-ylmethoxymethyl substituent at the 6-position of the aromatic ring. Its molecular formula is C21H20O4, with a molecular weight of 336.39 g/mol (CAS: 1171923-82-2) .
Properties
IUPAC Name |
2-methoxy-6-(naphthalen-2-ylmethoxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-23-18-8-4-7-17(19(18)20(21)22)13-24-12-14-9-10-15-5-2-3-6-16(15)11-14/h2-11H,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGWYYJNNHBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)COCC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid typically involves multiple steps. One common approach is the esterification of a suitable precursor, followed by a series of substitution and oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
The position of the naphthalene substituent significantly impacts molecular properties. For example:
- 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester (CAS: 1171923-66-2) shares the same molecular formula (C21H20O4 ) but differs in the naphthalene substitution pattern. This positional isomerism may alter steric hindrance, solubility, and intermolecular interactions .
Trifluoromethyl-Substituted Analogues
The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3), modifies electronic properties.
- 2-Methoxy-6-(trifluoromethyl)benzoic acid (CAS: 119692-41-0) has a molecular weight of 220.15 g/mol and a melting point of 131–134°C .
Acetic Acid Derivatives
Replacing the methoxymethyl group with an acetic acid moiety introduces hydrogen-bonding capacity:
- 6-Methoxy-2-naphthaleneacetic acid (CAS: 23981-47-7) is a known pharmaceutical impurity (Naproxen Impurity I) with a molecular weight of 216.23 g/mol. Its acetic acid substituent enhances polarity and solubility in aqueous media compared to the methoxymethyl group in the target compound .
Physicochemical Properties
Key data for selected compounds are summarized below:
Key Observations:
- Thermal Stability : The trifluoromethyl analogue exhibits a defined melting point (131–134°C), suggesting higher crystallinity compared to the target compound, for which data are unavailable .
- Lipophilicity : The naphthalene-containing target compound is expected to have higher logP values than acetic acid derivatives (e.g., 6-Methoxy-2-naphthaleneacetic acid), influencing bioavailability and membrane permeability .
Spectroscopic and Analytical Data
- IR/NMR : For structurally related 4H-3,1-benzothiazine derivatives, IR peaks near 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) are common. The target compound’s ¹H NMR would show signals for naphthalene protons (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) data for similar compounds (e.g., m/z 336.39 for the target compound) confirm molecular formula accuracy .
Biological Activity
2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid is a synthetic compound that has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
The molecular formula of this compound is . It contains a methoxy group and a naphthalenyl moiety, which are believed to contribute to its biological activities.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
- Cell Growth Regulation : Preliminary studies suggest that it may affect cell proliferation and differentiation, indicating potential applications in cancer treatment.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance, one study demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has also shown anti-inflammatory effects in vitro. Studies have reported that it can reduce the production of pro-inflammatory cytokines in cultured cells, indicating its potential use in treating inflammatory conditions .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. Notably, it induced apoptosis in cancer cells by upregulating pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 19.9 | Induces apoptosis via intrinsic pathway |
| SH-SY5Y (Neuroblastoma) | 26.0 | Upregulates BAX, caspase-3, caspase-9 |
| MCF-10A (Non-tumorigenic) | 70.7 | Moderate cytotoxicity observed |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of benzoic acid, including this compound. Results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 100 µg/mL.
- Cytotoxicity Assessment : In a comparative analysis of different methoxy-substituted benzoic acids, this compound exhibited superior cytotoxicity against breast cancer cell lines compared to other derivatives. The study utilized MTT assays to determine cell viability post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
